

Cellaburate: Application Notes and Protocols for Pharmaceutical Tablets

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Cellaburate** (Cellulose Acetate Butyrate, CAB), a versatile excipient for pharmaceutical tablet formulations. This document details its properties, applications in controlled-release and specialized tablet formulations, and provides experimental protocols for evaluation.

Introduction to Cellaburate as a Pharmaceutical Excipient

Cellaburate is a mixed ester of cellulose with acetic acid and butyric acid.[1] It is a thermoplastic polymer with a high glass transition temperature, soluble in a wide range of organic solvents, and dispersible in water.[1] Its water-insoluble and non-ionizable nature makes it an ideal candidate for pH-independent drug release coatings.[2]

Key Properties for Tablet Formulation:

- Excellent Film Former: Cellaburate's ability to form robust films is crucial for its use in osmotic pump and coated dosage forms.[3]
- Hydrophobicity: Its hydrophobic nature contributes to its utility in sustained-release and moisture-protective formulations.[4]



- Biocompatibility: Cellaburate is considered biocompatible, making it suitable for use in oral drug delivery systems.[5]
- Thermal Stability: It possesses good thermal stability, which is advantageous during certain manufacturing processes.[5]

Applications in Tablet Formulations

Cellaburate's unique properties lend it to a variety of applications in pharmaceutical tablets, primarily focused on modifying drug release profiles.

Controlled-Release Formulations

Cellaburate is extensively used in the development of extended-release and sustained-release tablets. It can be employed as a matrix-forming agent or as a semipermeable membrane coating.

- Matrix Tablets: In matrix systems, the drug is dispersed within a Cellaburate matrix. The
 release of the drug is controlled by diffusion through the tortuous channels of the matrix.
 These tablets can be prepared by direct compression or granulation methods.[6][7] The drug
 release from a Cellaburate matrix tablet is robust and not significantly affected by
 formulation or process parameters such as compression force, granular size, and drug
 content.[6][7]
- Osmotic Pump Tablets: Cellaburate is a key component in the semipermeable membrane of osmotic drug delivery systems (OROS®).[5] This membrane allows water to enter the tablet core, creating osmotic pressure that pushes the drug out through a laser-drilled orifice at a controlled, zero-order rate.[3] Blends of Cellaburate with other polymers like cellulose acetate phthalate can be used to create coatings with a wide range of dissolution profiles.[3]

Alcohol-Resistant Formulations

A significant advantage of **Cellaburate** is its ability to create alcohol-resistant matrix tablets. This is particularly important for certain abuse-deterrent formulations. The drug release from **Cellaburate** matrix tablets is not significantly affected by the presence of ethanol in the dissolution medium.[6][7][8]



Taste Masking and Protective Coating

Cellaburate can be used as a coating agent to mask the unpleasant taste of certain active pharmaceutical ingredients (APIs).[3] The coating acts as a physical barrier, preventing the drug from dissolving in the mouth and interacting with taste receptors. Furthermore, it can serve as a protective layer, shielding the API from environmental factors like moisture and light, thus enhancing stability.

Quantitative Data on Cellaburate Performance

The following tables summarize key performance parameters of **Cellaburate** in tablet formulations.

Table 1: Influence of Formulation and Process Parameters on Drug Release from **Cellaburate** Matrix Tablets

Parameter	Range Investigated	Effect on Drug Release
Compression Force	10 - 20 kN	Not significant[6][7]
Granular Size	0.15 - 1.40 mm	Not significant[6][7]
Drug Content	50 - 70%	Not significant[6][7]

Table 2: Comparative Properties of **Cellaburate** and Other Excipients

Property	Cellaburate (CAB)	Ethylcellulose	Hydroxypropyl Methylcellulose (HPMC)
Release Mechanism	Matrix diffusion, Osmotic pumping	Matrix diffusion	Matrix swelling and diffusion
Alcohol Resistance	High[6][7][8]	Moderate	Low
pH-dependent Solubility	No[2]	No	No
Film Forming Ability	Excellent[3]	Good	Good



Experimental Protocols Preparation of Cellaburate Matrix Tablets by Direct Compression

This protocol describes the preparation of extended-release matrix tablets using **Cellaburate** via the direct compression method.[9]

Materials:

- Active Pharmaceutical Ingredient (API)
- Cellaburate (e.g., CAB-553-0.4)[6]
- Diluent (e.g., Microcrystalline Cellulose)[9]
- Lubricant (e.g., Magnesium Stearate)
- Glidant (e.g., Colloidal Silicon Dioxide)

Equipment:

- V-blender
- Tablet press
- Hardness tester
- · Friability tester
- Disintegration tester
- Dissolution apparatus (USP Apparatus 2)[10]

Protocol:

 Blending: Accurately weigh all ingredients. Geometrically mix the API and Cellaburate in a V-blender for 15 minutes to ensure homogeneity.



- Lubrication: Add the lubricant and glidant to the blend and mix for an additional 3-5 minutes.
- Compression: Compress the final blend into tablets using a rotary tablet press at a defined compression force.
- Characterization:
 - Hardness: Determine the crushing strength of the tablets using a hardness tester.
 - Friability: Evaluate the friability of the tablets using a friability tester.
 - Weight Variation: Assess the uniformity of tablet weight.
 - Drug Content: Determine the amount of API in the tablets using a suitable analytical method (e.g., HPLC).
 - In Vitro Dissolution: Perform dissolution testing using USP Apparatus 2 (paddle method) in an appropriate dissolution medium. Collect samples at predetermined time intervals and analyze for drug release.

Evaluation of Alcohol Resistance of Cellaburate Matrix Tablets

This protocol outlines the procedure to assess the impact of ethanol on the drug release profile from **Cellaburate** matrix tablets.

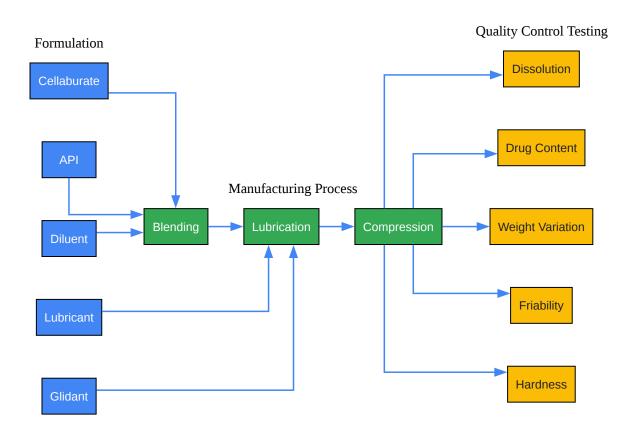
Protocol:

- Prepare Cellaburate matrix tablets as described in Protocol 4.1.
- Set up the dissolution apparatus (USP Apparatus 2).
- Prepare dissolution media with varying concentrations of ethanol (e.g., 0%, 5%, 20%, 40% v/v in 0.1 N HCl).
- Perform dissolution testing on the tablets in each of the prepared media.
- Collect samples at specified time points over a 24-hour period.



- Analyze the samples for drug content and plot the drug release profiles for each ethanol concentration.
- Compare the release profiles to evaluate the influence of alcohol. A robust formulation will show minimal change in drug release across the different ethanol concentrations.[6][7]

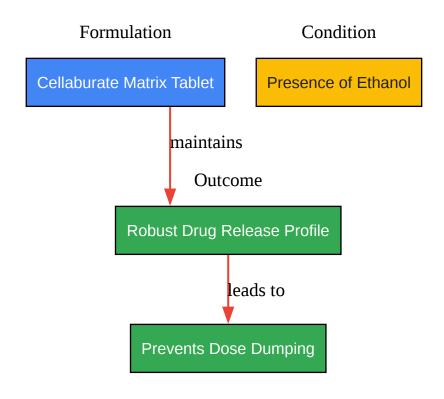
Visualizations



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Caption: Direct compression workflow for **Cellaburate** matrix tablets.





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